molecular formula C3H9N3S B7822451 CID 81094

CID 81094

Cat. No. B7822451
M. Wt: 119.19 g/mol
InChI Key: YEHMHSRNWIBAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 81094 is a useful research compound. Its molecular formula is C3H9N3S and its molecular weight is 119.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 81094 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 81094 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 81094 involves the condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.

Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-4-methylpyridine, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: 2,4-dichlorobenzaldehyde is condensed with 2-amino-4-methylpyridine in the presence of acetic acid and methanol to form the intermediate product., Step 2: The intermediate product is reduced using sodium borohydride in methanol to form the corresponding alcohol., Step 3: The alcohol is cyclized using hydrochloric acid to form the final product., Step 4: The final product is purified using sodium hydroxide.

properties

IUPAC Name

N-amino-N,N'-dimethylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHMHSRNWIBAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N(C)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N(C)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 81094

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